2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane

Vue d'ensemble

Description

2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane is a non-PEG crosslinker. Crosslinkers may be useful in the development of antibody drug conjugates.

Applications De Recherche Scientifique

Synthèse de dipeptides

Les acides aminés protégés par Boc, tels que C-NH-Boc-C-Bis-(C-PEG1-Boc), ont été utilisés dans la synthèse de dipeptides {svg_1}. Le groupe Boc protège le groupe amino pendant le processus de synthèse, permettant des réactions plus contrôlées {svg_2}.

Applications des liquides ioniques

Les acides aminés protégés par Boc peuvent être utilisés pour créer des liquides ioniques d'acides aminés (AAIL) {svg_3}. Ces liquides ioniques ont été utilisés dans la synthèse des peptides comme support synthétique, réactif de clivage et solvants {svg_4}.

Déprotection des acides aminés et des peptides

Le groupe Boc peut être éliminé des acides aminés et des peptides à des températures élevées à l'aide d'un liquide ionique de phosphonium {svg_5}. Ce processus est connu sous le nom de déprotection {svg_6}.

Protection des groupes hydroxy

Outre les groupes amino, le groupe Boc est également utilisé pour la protection des groupes hydroxy {svg_7}. Cela permet des réactions sélectives à se produire en synthèse organique {svg_8}.

Stabilité en conditions d'hydrolyse basique

Les acides aminés protégés par Boc sont stables en conditions d'hydrolyse basique {svg_9}. Cela les rend appropriés pour une utilisation dans diverses réactions chimiques impliquant des conditions basiques {svg_10}.

Stabilité en conditions de réduction catalytique

Les acides aminés protégés par Boc sont également stables en conditions de réduction catalytique {svg_11}. Cela signifie qu'ils peuvent être utilisés dans des réactions impliquant une réduction {svg_12}.

Mécanisme D'action

Target of Action

It is known that this compound is used as a linker in the synthesis of protacs . PROTACs are designed to bind to specific target proteins and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

C-NH-Boc-C-Bis-(C-PEG1-Boc) is an alkyl/ether-based PROTAC linker . PROTACs work by bringing the target protein and an E3 ubiquitin ligase into close proximity. This causes the target protein to be ubiquitinated by the E3 ligase, marking it for degradation by the proteasome . The specific interactions of C-NH-Boc-C-Bis-(C-PEG1-Boc) with its targets would depend on the specific PROTAC molecule it is part of.

Biochemical Pathways

The compound plays a role in the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By facilitating the degradation of specific target proteins, it can influence various biochemical pathways depending on the function of the target protein.

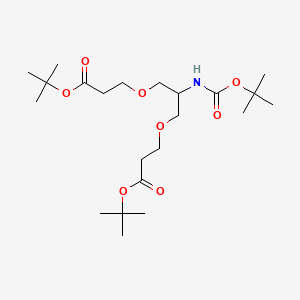

Activité Biologique

2-(t-Butoxycarbonylamido)-1,3-bis(t-butoxycarbonylethoxy)propane is a synthetic compound with the CAS number 1807503-91-8. It has a molecular formula of C22H41NO8 and a molecular weight of approximately 447.57 g/mol. This compound is characterized by its central propane backbone and the presence of multiple functional groups, notably the t-butoxycarbonyl (Boc) groups, which are commonly employed as protective groups in organic synthesis.

Chemical Structure

The structure of 2-(t-Butoxycarbonylamido)-1,3-bis(t-butoxycarbonylethoxy)propane can be represented as follows:

Where and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

Role in Pharmaceutical Research

The primary biological activity of 2-(t-Butoxycarbonylamido)-1,3-bis(t-butoxycarbonylethoxy)propane lies in its application as a key building block in the synthesis of peptides and proteins. The Boc group serves to protect the amine functionality of amino acids during peptide synthesis, allowing for selective modifications without undesired reactions. This capability is essential for developing complex biopharmaceuticals such as vaccines, antibodies, and enzyme inhibitors .

Applications in Biopharmaceutical Development

- Peptide Synthesis : The compound is instrumental in synthesizing various peptides by acting as a linker that connects different amino acids. This enables the construction of longer and more complex peptide chains necessary for therapeutic applications.

- Protective Group Chemistry : The Boc group is easily removable under specific conditions, making it advantageous for sequential synthesis processes where protecting groups are essential to prevent premature reactions .

Study 1: Polymer Synthesis

A study conducted by Faghihi et al. (2011) explored the synthesis of new poly(amide-imide)s utilizing derivatives related to 2-(t-Butoxycarbonylamido)-1,3-bis(t-butoxycarbonylethoxy)propane. The research highlighted that these polymers exhibited high yields and inherent viscosities suitable for various applications in materials science and engineering.

Study 2: Dental Composite Materials

Research by Pereira et al. (2002) indicated that compounds similar to 2-(t-Butoxycarbonylamido)-1,3-bis(t-butoxycarbonylethoxy)propane could improve properties such as polymerization shrinkage and water sorption when used in dental composite materials. This finding suggests potential applications in enhancing dental restoration materials through modified polymer chemistry.

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C22H41NO8 |

| Molecular Weight | 447.57 g/mol |

| CAS Number | 1807503-91-8 |

| Key Functional Groups | t-Butoxycarbonyl |

| Applications | Peptide synthesis |

| Polymer synthesis | |

| Dental materials |

Propriétés

IUPAC Name |

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO8/c1-20(2,3)29-17(24)10-12-27-14-16(23-19(26)31-22(7,8)9)15-28-13-11-18(25)30-21(4,5)6/h16H,10-15H2,1-9H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLASZLADDHYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601103289 | |

| Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-, 1,1′-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601103289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807503-91-8 | |

| Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-, 1,1′-bis(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807503-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-, 1,1′-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601103289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.